Methylthietan-3-yl-L-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylthietan-3-yl-L-alaninate is a chemical compound with the molecular formula C7H13NO2S It is a derivative of L-alanine, where the amino group is substituted with a thietan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylthietan-3-yl-L-alaninate typically involves the reaction of L-alanine with thietan-3-yl derivatives. One common method is the esterification of L-alanine with thietan-3-yl methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methylthietan-3-yl-L-alaninate undergoes various chemical reactions, including:
Oxidation: The thietan-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thietan-3-yl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietan-3-yl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methylthietan-3-yl-L-alaninate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methylthietan-3-yl-L-alaninate involves its interaction with specific molecular targets. The thietan-3-yl group can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect metabolic pathways and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Methyl L-phenylalaninate: Another derivative of L-alanine with a phenyl group instead of a thietan-3-yl group.
Methyl (2S)-2-[(thietan-3-yl)amino]propanoate: A closely related compound with similar structural features.
Uniqueness
Methylthietan-3-yl-L-alaninate is unique due to the presence of the thietan-3-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2S |
---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
methyl (2S)-2-(thietan-3-ylamino)propanoate |
InChI |
InChI=1S/C7H13NO2S/c1-5(7(9)10-2)8-6-3-11-4-6/h5-6,8H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
OEQWUDICBDATEB-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC1CSC1 |
Canonical SMILES |
CC(C(=O)OC)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.